molecular formula C13H16N2O3 B2373053 N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-19-8

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide

Cat. No. B2373053
CAS RN: 2192395-19-8
M. Wt: 248.282
InChI Key: LGZLNVGDOFJNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide, also known as FCPR, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR belongs to the class of piperidinyl propenamides and has shown promising results in various studies related to cancer and inflammation.

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is its selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limited solubility of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in water can pose a challenge in conducting in vitro and in vivo experiments.

Future Directions

1. Development of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide analogs with improved solubility and bioavailability.
2. Investigation of the potential of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders.
3. Exploration of the mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in cancer cells to identify potential drug targets.
4. Evaluation of the efficacy of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in combination with other anticancer agents.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in animal models to determine its safety and efficacy.
In conclusion, N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is a promising compound with potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves the reaction of furan-2-carboxylic acid with piperidine and propargyl bromide. The resulting product is then subjected to catalytic hydrogenation to obtain N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide.

Scientific Research Applications

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h2-4,9-10H,1,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLNVGDOFJNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide

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